D-Alanine isopropyl ester hcl

Description

Significance of Chiral Amino Acid Derivatives in Modern Chemical Science

Chirality, a fundamental property of molecules that cannot be superimposed on their mirror image, is of paramount importance in chemical and life sciences. wikipedia.org Nature itself is profoundly chiral; for instance, the amino acids that constitute proteins in living organisms are predominantly of the L-configuration, while sugars are mostly of the D-configuration. rsc.org This inherent handedness of biological systems means that the physiological and pharmacological effects of a chiral molecule can be dramatically different from those of its mirror image, or enantiomer. wikipedia.orgrsc.org

The study of chiral amino acid derivatives is a cornerstone of modern chemical science. chemrxiv.org While L-amino acids are ubiquitous, their "unnatural" D-enantiomers and other derivatives have garnered significant attention in research. rsc.org These D-amino acid derivatives are crucial for several reasons:

Drug Discovery: Introducing D-amino acids into peptide-based drugs can increase their stability against enzymatic degradation, thereby enhancing their bioavailability and therapeutic efficacy. bohrium.com The different spatial arrangement of a D-enantiomer can also lead to unique interactions with biological targets like receptors and enzymes. rsc.org

Asymmetric Synthesis: Chiral amino acid derivatives are invaluable as building blocks or catalysts in asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules. This control is vital in the pharmaceutical industry, where often only one enantiomer of a drug provides the desired therapeutic effect while the other may be inactive or even harmful. rsc.org

Materials Science: The unique stereochemistry of these compounds is being explored for the creation of novel materials with specific optical or recognition properties. chemrxiv.org

The development of analytical methods to separate and identify enantiomers is also a significant area of research, as the presence of even small amounts of an unwanted enantiomer can have profound consequences in biological systems. rsc.org

Overview of Alanine (B10760859) Ester Applications in Advanced Research

Alanine, being one of the simplest chiral amino acids, and its ester derivatives are widely used in various fields of advanced research. The esterification of the carboxylic acid group in alanine modifies its physical and chemical properties, such as solubility and reactivity, making it a versatile tool for scientists. chemimpex.com

Applications of alanine esters in research include:

Peptide Synthesis: Amino acid esters, including those of alanine, are fundamental components in the solution-phase synthesis of peptides. The ester group serves as a protecting group for the carboxylic acid functionality, allowing for the controlled formation of peptide bonds. researchgate.net

Pharmaceutical Intermediates: Alanine esters are key intermediates in the industrial synthesis of various pharmaceuticals. For example, specific esters of alanine are used in the stereoselective synthesis of active pharmaceutical ingredients like the ACE inhibitor perindopril (B612348) and LFA-1 antagonists. google.comacs.org

Metabolic and Imaging Probes: Isotopically labeled alanine esters, such as hyperpolarized [1-¹³C]-L-alanine ethyl ester, have been developed as novel sensor probes for magnetic resonance imaging (MRI). These probes can cross cell membranes and are used to simultaneously assess intracellular and extracellular pH, providing valuable insights into metabolic processes in living organisms. nih.gov

The table below summarizes some research applications of different alanine esters.

| Alanine Ester Derivative | Research Application Area | Specific Use Example |

| L-Alanine Ethyl Ester | Medical Imaging / Metabolic Studies | Developed as a hyperpolarized MRI probe for in vivo pH sensing. nih.gov |

| Alanine Propargyl Ester | Peptide Chemistry | Used as a carboxyl-protecting group in solution-phase peptide synthesis. researchgate.net |

| N-[(S)-1-carboxybutyl]-(S)-alanine esters | Pharmaceutical Synthesis | Serves as a key intermediate in the industrial synthesis of Perindopril. google.com |

| L-Alanine-(14-oridonin) ester | Medicinal Chemistry | Synthesized as a derivative of Oridonin to improve its properties for potential therapeutic applications. google.com |

Scope and Academic Relevance of D-Alanine Isopropyl Ester Hydrochloride Investigations

The academic and industrial investigation of D-Alanine isopropyl ester hydrochloride is highly specific and targeted. Its primary relevance stems from its identity as a chiral building block containing the "unnatural" D-alanine configuration. chemicalbook.com

The main areas of its academic and research application are:

Synthesis of Nucleotide Prodrugs: The compound is explicitly identified as a key chiral reagent used in the synthesis of nucleotide prodrugs. A prominent example is its use in the preparation of Sofosbuvir (formerly PSI-7977), a cornerstone antiviral drug for the treatment of Hepatitis C. chemicalbook.com The specific stereochemistry of the D-alanine derivative is critical for the final drug's activity.

Chiral Synthesis and Reference Material: It is used as a starting material in the preparation of other complex chiral molecules and synthetic sweeteners. chemicalbook.com Furthermore, it serves as a certified impurity reference material, which is essential for the quality control and analysis of its L-enantiomer, L-Alanine isopropyl ester hydrochloride, a compound that is also an important pharmaceutical intermediate. lgcstandards.comgoogle.com The ability to detect and quantify the D-enantiomer is crucial for ensuring the stereochemical purity of the L-form in pharmaceutical production. google.com

Diagnostic Research: Research has indicated its use as a diagnostic tool, for instance, in detecting molybdenum in urine, and it has been studied for its interactions with specific receptors. biosynth.com

The chemical properties of D-Alanine isopropyl ester hydrochloride are summarized in the table below.

| Property | Data |

| CAS Number | 39613-92-8 sigmaaldrich.com |

| Molecular Formula | C₆H₁₄ClNO₂ lgcstandards.com |

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | propan-2-yl (2R)-2-aminopropanoate;hydrochloride lgcstandards.com |

| Physical Form | Solid sigmaaldrich.com |

| Alternate CAS (Free Base) | 79487-89-1 lgcstandards.com |

| InChI Key | YAQKNCSWDMGPOY-NUBCRITNSA-N sigmaaldrich.com |

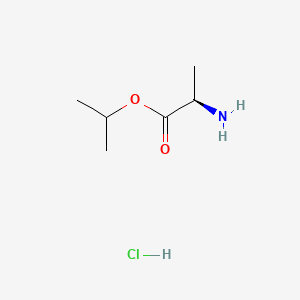

Structure

2D Structure

Properties

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39613-92-8 | |

| Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches for D Alanine Isopropyl Ester Hydrochloride

Classical and Contemporary Esterification Reactions of D-Alanine

The direct esterification of D-alanine with isopropanol is a primary route to obtaining the desired isopropyl ester. This transformation is typically conducted under acidic conditions to facilitate the reaction, which can be achieved through different protocols.

The Fischer-Speier esterification is a foundational method for producing esters by reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. nih.govacs.org In the synthesis of D-Alanine isopropyl ester hydrochloride, D-alanine is refluxed with isopropanol, which serves as both the reactant and the solvent. Strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl) are commonly employed as catalysts. nih.govgoogle.com

The mechanism involves the protonation of the carbonyl oxygen of D-alanine by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.govacs.org The nucleophilic oxygen atom of isopropanol then attacks this activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester. nih.gov To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. nih.gov The final product is isolated as its hydrochloride salt, which improves its stability and handling. While this method is straightforward, it can sometimes result in lower yields due to the reversible nature of the reaction. researchgate.net

A highly effective method for the synthesis of amino acid esters, including D-Alanine isopropyl ester hydrochloride, involves the use of thionyl chloride (SOCl₂). google.com This approach is often preferred due to its high efficiency and the irreversible nature of the reaction. The reaction is typically carried out by adding thionyl chloride dropwise to a suspension of D-alanine in isopropanol, often at a controlled temperature. pearson.com

The mechanism begins with the reaction of thionyl chloride with the carboxylic acid group of D-alanine to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and is readily attacked by isopropanol. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which drives the reaction to completion. researchgate.net This method avoids the production of water, thus eliminating the need for its removal to shift the reaction equilibrium. researchgate.net A Japanese patent describes a process where thionyl chloride is added to a suspension of D-alanine in ethanol at 50°C, resulting in a 100% yield of the corresponding ester hydrochloride after workup. pearson.com Similar high yields are reported for other amino acids, demonstrating the robustness of this synthetic route. google.comnih.gov

Table 1: Reaction Conditions for Thionyl Chloride Mediated Synthesis of Alanine (B10760859) Isopropyl Ester Hydrochloride

| Reactant (Alanine) | Molar Ratio (Alanine:SOCl₂) | Catalyst | Temperature (°C) | Time (h) | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| L-Alanine | 1 : 0.06-0.08 | Alumina (B75360) | 40 | 24 | 99.1 | 90.85 | researchgate.net |

Catalytic Approaches in D-Alanine Isopropyl Ester Hydrochloride Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and promoting more environmentally benign conditions. Both heterogeneous and homogeneous catalysts are employed in the synthesis of D-Alanine isopropyl ester hydrochloride.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. In the context of D-Alanine isopropyl ester synthesis, solid acid catalysts like alumina (Al₂O₃) and silicon dioxide (SiO₂) have been effectively used, particularly in conjunction with thionyl chloride. researchgate.net

A patented method describes mixing isopropanol with a small amount of thionyl chloride and adding L-alanine in the presence of an alumina or silica (B1680970) catalyst. researchgate.net This approach significantly reduces the required amount of corrosive thionyl chloride to just 3-4% of what is typically used in non-catalytic methods. researchgate.net The reaction is stirred at room temperature and then heated to around 40°C for 24 hours. researchgate.net The solid catalyst provides an active surface that facilitates the esterification process. acs.orgrsc.org This method not only achieves high product purity (up to 99%) and yields (up to 92.5%) but also allows for the recovery of the catalyst and reuse of the isopropanol, making it a more sustainable and industrially viable process. researchgate.net

Table 2: Comparison of Heterogeneous Catalysts in L-Alanine Isopropyl Ester Hydrochloride Synthesis

| Catalyst (Amount) | Reactants | Conditions | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alumina (5g) | L-Alanine (89g), Isopropanol (90ml), SOCl₂ (4.36ml) | 20°C then 40°C for 24h | 99.1 | 90.85 | researchgate.net |

| Silicon Dioxide (4.8g) | L-Alanine (89g), Isopropanol (135ml), SOCl₂ (5.09ml) | 15°C then 40°C for 24h | 99.4 | 92.13 | researchgate.net |

Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity. Various transition metal complexes and Lewis acids have been explored for the synthesis of amino acid esters. For instance, molybdenum-based catalysts have been shown to facilitate the amination of α-hydroxy esters to produce N-protected α-amino acid esters. mdpi.com Furthermore, transition metal complexes involving copper, palladium, tantalum, and niobium have been utilized in the synthesis and modification of amino acid derivatives. acsgcipr.orgacs.orgnih.gov

Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) can also catalyze esterification by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol. Organocatalysis, using small organic molecules like amino acids and their derivatives, has also emerged as a powerful tool in asymmetric synthesis, including the formation of chiral amino acid esters. researchgate.net While specific examples detailing the use of these homogeneous catalysts for the direct synthesis of D-Alanine isopropyl ester hydrochloride are not abundant in the reviewed literature, these catalytic systems represent a promising area for future research to develop highly efficient and selective synthetic routes.

Enantioselective Synthesis Strategies

The stereochemistry of D-Alanine isopropyl ester hydrochloride is crucial for its function in the synthesis of chiral pharmaceuticals. Therefore, strategies to obtain the product with high enantiomeric purity are of paramount importance.

One primary strategy is to start the synthesis from an enantiomerically pure precursor. A process has been developed for the preparation of D-alanine with high enantiomeric purity by reacting optically active L-chloropropionic acid with ammonia. nih.gov Using this enantiopure D-alanine as the starting material in any of the esterification methods described above ensures that the chirality is maintained, leading to the desired D-ester.

Another approach involves the resolution of a racemic mixture of the final product. This can be accomplished through various techniques. One common method is enzymatic resolution, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two. A patent describes the enantioselective enzymatic cleavage of D,L-alaninamide to yield D-alanine and L-alaninamide, which can then be separated. nih.gov Additionally, chromatographic methods can be employed. A patent has been filed for a method that separates L-alanine isopropyl ester hydrochloride from its D-enantiomer using high-performance liquid chromatography (HPLC) after derivatization with acetyl glucose isothiocyanate (GITC). nih.gov

Finally, direct asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, is a powerful strategy. For example, chiral phase-transfer catalysts have been used for the enantioselective synthesis of various α-amino acid derivatives. Combining chiral aldehydes with transition metal catalysts has also been shown to be effective for the asymmetric α-allylic alkylation of amino acid esters, generating optically active products with high enantioselectivity. These advanced catalytic methods offer a direct route to the enantiopure product without the need for resolving a racemic mixture.

Asymmetric Approaches to D-Alanine Isopropyl Ester Hydrochloride

Direct asymmetric synthesis of D-Alanine isopropyl ester hydrochloride from prochiral precursors is not a commonly reported method. Instead, asymmetric approaches focus on the synthesis of the D-alanine precursor itself, which is then esterified as described in the previous section. These methods are crucial for producing the enantiomerically pure starting material required for the synthesis of the target compound.

One significant asymmetric approach is the enzymatic resolution of a racemic mixture of alanine or its derivatives. For instance, alanine racemase is an enzyme that can interconvert L-alanine and D-alanine acs.orgnih.gov. While this enzyme can produce a racemic mixture, other stereoselective enzymes can be used to selectively transform one enantiomer, allowing for the separation of the other.

Another powerful asymmetric method is the stereoinversion of the more readily available L-alanine to D-alanine. Research has demonstrated the development of catalytic systems for the deuteration of L-alanine with inversion of stereochemistry to yield deuterated D-alanine under mild conditions nih.govresearchgate.net. This highlights the potential for catalytic stereoinversion to produce D-amino acids from their L-counterparts.

Furthermore, asymmetric synthesis of D-alanine can be achieved through methods such as the amination of a prochiral substrate using a chiral catalyst. While the direct asymmetric synthesis of α-chiral primary amines is a significant area of research, these methods are often applied to the synthesis of more complex amino acids rsc.org. For D-alanine, the established routes of enzymatic resolution or stereoinversion of L-alanine remain the more practical approaches for obtaining the enantiomerically pure precursor for esterification.

| Asymmetric Strategy | Description | Relevance to D-Alanine Isopropyl Ester HCl |

| Enzymatic Resolution | Use of stereoselective enzymes to separate a racemic mixture of alanine. | Provides enantiomerically pure D-alanine for subsequent esterification. |

| Catalytic Stereoinversion | Conversion of L-alanine to D-alanine using a catalyst that inverts the stereocenter. | An alternative route to obtain the necessary D-alanine starting material nih.govresearchgate.net. |

| Asymmetric Amination | Introduction of an amine group to a prochiral substrate in a stereoselective manner. | A potential, though less common, route for the synthesis of D-alanine. |

Purification and Isolation Techniques in Laboratory and Scaled-Up Syntheses

The purification and isolation of D-Alanine isopropyl ester hydrochloride are critical steps to ensure the final product meets the stringent purity requirements for its intended applications, particularly in the pharmaceutical field. Both recrystallization and chromatographic techniques are employed to remove impurities, which may include the corresponding L-enantiomer, unreacted starting materials, and by-products of the synthesis.

Recrystallization Methods for Amino Acid Ester Hydrochlorides

Recrystallization is a widely used and effective method for the purification of solid compounds like amino acid ester hydrochlorides. The choice of solvent is crucial and is based on the principle that the target compound should be soluble in the hot solvent but sparingly soluble at cooler temperatures, while the impurities should either be highly soluble or insoluble in the solvent at all temperatures.

For amino acid ester hydrochlorides, a variety of solvent systems have been reported to be effective. Given the polar nature of the hydrochloride salt, polar organic solvents are often good candidates. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to induce crystallization. The addition of an anti-solvent, a solvent in which the compound is insoluble, can also be used to promote precipitation.

| Solvent System | Procedure |

| Isopropanol | The crude product is dissolved in hot isopropanol and allowed to cool, leading to the crystallization of the purified hydrochloride salt google.com. |

| Dichloromethane (DCM) / Hexanes | The compound is dissolved in a minimum amount of DCM, followed by the addition of hexanes as an anti-solvent to induce precipitation of the purified product researchgate.net. |

| Water | The hydrochloride salt can be dissolved in water, and then recrystallization is induced by slow evaporation or by adjusting the pH prepchem.com. |

The choice of recrystallization solvent can be guided by the polarity of the compound and the impurities to be removed. For non-polar impurities, a polar recrystallization solvent is often effective.

Chromatographic Purification in Synthetic Pathways

Chromatography is a powerful technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. For D-Alanine isopropyl ester hydrochloride, chromatographic methods are particularly useful for separating it from its L-enantiomer and other closely related impurities.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to determine the enantiomeric purity of D-Alanine isopropyl ester hydrochloride. Chiral stationary phases are often employed to achieve the separation of the D- and L-enantiomers. While primarily an analytical tool, preparative HPLC can be used for the purification of smaller quantities of the compound. A patent describes an HPLC method for the separation of L-alanine isopropyl ester hydrochloride and its enantiomer after derivatization, which underscores the utility of this technique for enantiomeric separation google.com.

For larger-scale purification, column chromatography is a more practical option. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. A solvent or mixture of solvents (mobile phase) is used to elute the compounds from the column. The separation is based on the different affinities of the compounds for the stationary and mobile phases. While specific preparative chromatographic conditions for D-Alanine isopropyl ester hydrochloride are not extensively detailed in the provided search results, the principles of normal-phase or reversed-phase chromatography would apply. The selection of the stationary and mobile phases would be optimized to achieve the desired separation.

| Chromatographic Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Analytical determination of enantiomeric purity; preparative purification of small quantities. | Chiral stationary phase, mobile phase composition, detection wavelength google.compatsnap.com. |

| Column Chromatography | Preparative purification for laboratory and scaled-up syntheses. | Stationary phase (e.g., silica gel), mobile phase (eluent) composition. |

Applications of D Alanine Isopropyl Ester Hydrochloride As a Key Synthetic Intermediate

Utilization in Nucleotide Prodrug Development and Synthesis

The development of nucleotide analogues as therapeutic agents, particularly in antiviral and anticancer research, is often hampered by their poor cell permeability and reliance on intracellular phosphorylation for activation. The ProTide (pronucleotide) technology offers a strategy to overcome these limitations by masking the negative charges of the monophosphate group with an aryl moiety and an amino acid ester, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. nih.govfigshare.comnih.gov

Integration into Phosphoramidate (B1195095) Prodrug Scaffolds

D-Alanine isopropyl ester hydrochloride can be integrated into phosphoramidate prodrug scaffolds, where the amino acid ester moiety plays a critical role in the subsequent intracellular activation of the drug. semanticscholar.org Once inside the cell, the ester is cleaved by cellular esterases, initiating a cascade of reactions that release the active nucleoside monophosphate. nih.gov The general structure of these phosphoramidate prodrugs consists of the nucleoside analogue, an aryl group, and the amino acid ester, all attached to a central phosphorus atom. nih.govfigshare.com

The choice of the amino acid ester can significantly influence the biological activity, stability, and metabolic activation of the prodrug. semanticscholar.org While L-alanine is the most commonly used amino acid in clinically approved ProTides, the use of D-amino acid esters is an area of exploration to modulate the pharmacological properties of these drugs. nih.govnih.gov The synthesis of these prodrugs typically involves the coupling of a phosphorochloridate intermediate, derived from phenyl dichlorophosphate (B8581778) and the amino acid ester hydrochloride, with the nucleoside analogue. acs.org

Table 1: Components of a Typical Phosphoramidate Prodrug (ProTide)

| Component | Function | Example Moiety |

|---|---|---|

| Nucleoside Analogue | The active therapeutic agent | Zidovudine (AZT), Sofosbuvir |

| Aryl Group | Masks the phosphate (B84403) charge; influences stability | Phenyl, Naphthyl |

| Amino Acid Ester | Masks the phosphate charge; facilitates intracellular release | L-Alanine isopropyl ester, D-Alanine isopropyl ester |

Chiral Control in Nucleoside Analogue Derivatization

The synthesis of phosphoramidate prodrugs introduces a new chiral center at the phosphorus atom, resulting in the formation of two diastereomers (Sp and Rp). rsc.org These diastereomers can exhibit significantly different biological activities and metabolic profiles. semanticscholar.org The use of a chiral amino acid ester, such as D-alanine isopropyl ester, plays a crucial role in influencing the diastereoselectivity of the synthesis. rsc.orgnih.gov

The stereochemistry of the amino acid ester can direct the stereochemical outcome of the phosphorylation reaction, allowing for the preferential synthesis of the more active diastereomer. rsc.org Various synthetic strategies have been developed to achieve high diastereoselectivity, including the use of chiral auxiliaries and stereoselective catalysts. rsc.orgnih.gov The ability to control the chirality at the phosphorus center is a critical aspect of ProTide development, as it allows for the optimization of the therapeutic index of the final drug product. Research has shown that the Sp-isomer is often the more active form of the prodrug. nih.gov

Role in Peptide Synthesis and Functionalization

The incorporation of D-amino acids into peptides is a widely used strategy to enhance their proteolytic stability, modulate their biological activity, and control their secondary structure. D-Alanine isopropyl ester hydrochloride serves as a readily available source of D-alanine for both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. beilstein-journals.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. uci.edulsu.edu D-Alanine can be incorporated into a peptide sequence using its Nα-protected form, such as Fmoc-D-Ala-OH or Boc-D-Ala-OH, in conjunction with the resin-bound peptide.

The general cycle of SPPS involves the deprotection of the Nα-amino group of the resin-bound peptide, followed by the coupling of the next Nα-protected amino acid using a coupling reagent to activate its carboxyl group. beilstein-journals.orgchempep.com This cycle is repeated until the desired peptide sequence is assembled. While D-alanine itself is used, its ester derivatives like the isopropyl ester can also be employed in specific SPPS strategies, particularly in fragment condensation.

Table 2: General Cycle of Fmoc-Based Solid-Phase Peptide Synthesis

| Step | Procedure | Reagents |

|---|---|---|

| 1. Swelling | The resin is swelled in a suitable solvent. | DMF |

| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of the peptide-resin. | 20% Piperidine in DMF |

| 3. Washing | The resin is washed to remove excess reagents. | DMF, DCM |

| 4. Coupling | The next Fmoc-protected amino acid is activated and coupled to the peptide-resin. | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) |

| 5. Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM |

| 6. Repeat | The cycle is repeated until the desired peptide is synthesized. | - |

The efficiency of the coupling reaction can be influenced by the specific amino acid being incorporated and the coupling reagents used. nih.gov A variety of coupling reagents are available to facilitate efficient peptide bond formation. bachem.com

Table 3: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Efficient and cost-effective, but can cause racemization. americanpeptidesociety.org |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | High coupling rates and low racemization. bachem.com |

Solution-Phase Peptide Coupling Methodologies

In solution-phase peptide synthesis, peptide chains are elongated in a homogenous reaction mixture. americanpeptidesociety.org D-Alanine isopropyl ester hydrochloride is a valuable reagent in this methodology, providing the D-alanine residue for the growing peptide chain. A notable example is the synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. prepchem.com

In this synthesis, D-alanine isopropyl ester hydrochloride is first neutralized with a base, such as triethylamine, to liberate the free amine. prepchem.com This is then coupled with a protected amino acid, Z-Asp(OBzl), using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). prepchem.com Following the coupling reaction, the protecting groups are removed to yield the final tripeptide. prepchem.com This method allows for the synthesis of specific peptide fragments that can be further utilized in larger peptide assemblies.

Employment as a Chiral Building Block in Complex Organic Synthesis

The stereochemical integrity of a molecule is often crucial for its biological activity. Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. D-Alanine isopropyl ester, with its defined (R)-configuration, serves as an important chiral synthon in asymmetric synthesis. nbinno.com

The ester's chiral center can be transferred to a new molecule, allowing for the stereocontrolled synthesis of complex targets such as natural products and pharmaceuticals. nbinno.com The amino and ester groups provide versatile handles for further chemical transformations. For instance, the amino group can be converted into other functionalities, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles.

Table 4: Examples of Asymmetric Reactions Utilizing Chiral Building Blocks

| Reaction Type | Description |

|---|---|

| Asymmetric Alkylation | Introduction of an alkyl group to a prochiral substrate with control of stereochemistry. |

| Asymmetric Aldol Reaction | Formation of a new carbon-carbon bond and two new stereocenters with high diastereoselectivity and enantioselectivity. |

| Asymmetric Hydrogenation | Reduction of a prochiral unsaturated bond using a chiral catalyst to produce an enantiomerically enriched product. |

Asymmetric Construction of Bioactive Molecules

The inherent chirality of D-alanine isopropyl ester hydrochloride makes it an excellent starting material in "chiral pool" synthesis, a strategy that utilizes readily available enantiopure compounds for the construction of complex chiral molecules. mdpi.comwikipedia.org The stereocenter within the D-alanine framework can effectively direct the formation of new stereogenic centers, thereby enabling the asymmetric synthesis of various bioactive natural products and pharmaceuticals. mdpi.com

A notable example is the asymmetric total synthesis of certain dendrobate alkaloids, such as (+)-241D and isosolenopsin. mdpi.com In these syntheses, N-Boc protected D-alanine is utilized to create chiral vinylogous lactams. The chirality of the D-alanine starting material dictates the stereochemical outcome of subsequent reactions, leading to the desired stereoisomers of the final alkaloid products. mdpi.com This substrate-controlled asymmetric induction is a powerful tool for synthetic chemists, allowing for the efficient construction of molecules with specific spatial arrangements, which is often crucial for their biological activity. mdpi.comnbinno.com

Table 1: Examples of Bioactive Molecules Synthesized Using D-Alanine Derivatives This table is interactive. Click on the headers to sort.

| Bioactive Molecule | Precursor Derived from D-Alanine | Synthetic Strategy |

|---|---|---|

| (+)-241D | N-Boc-D-alanine | Chiral Pool Synthesis, Asymmetric Induction |

Derivatization for Stereochemical Probes in Reaction Development

The precise stereochemical identity of a chiral molecule is critical, and D-alanine isopropyl ester hydrochloride can be derivatized to facilitate its stereochemical analysis. This is particularly important in reaction development and quality control, where it is necessary to distinguish between enantiomers. For instance, derivatization of D-alanine isopropyl ester hydrochloride and its L-enantiomer with acetyl glucose isothiocyanate (GITC) allows for their separation and quantification using High-Performance Liquid Chromatography (HPLC). google.com

This derivatization introduces a diastereomeric element to the molecules, which can then be resolved using standard chromatographic techniques. The ability to effectively separate and detect the D- and L-enantiomers is crucial for ensuring the stereochemical purity of synthetic intermediates and final products. google.com Such methods are vital for optimizing reaction conditions to favor the formation of the desired stereoisomer and for analytical purposes in various stages of chemical synthesis. google.com

Table 2: Analytical Derivatization of D-Alanine Isopropyl Ester This table is interactive. Click on the headers to sort.

| Derivatizing Agent | Analytical Technique | Purpose |

|---|

Precursor Chemistry for Novel Amino Acid Derivatives and Analogues

D-alanine isopropyl ester hydrochloride is a valuable precursor for the synthesis of novel amino acid derivatives and peptide analogues. The free amino group and the ester functionality provide convenient handles for further chemical modification, allowing for its incorporation into larger, more complex molecules.

An example of its use as a precursor is in the synthesis of dipeptides. D-alanine isopropyl ester hydrochloride can be coupled with other amino acids to form peptide bonds. For instance, it has been used in the synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. prepchem.com In this process, the hydrochloride salt is neutralized, and the resulting free amine is coupled with a protected aspartic acid derivative. prepchem.com Subsequent deprotection yields the desired tripeptide derivative. This demonstrates the utility of D-alanine isopropyl ester hydrochloride as a foundational building block for constructing peptides containing unnatural D-amino acid residues, which can have unique biological properties. The incorporation of D-amino acids can, for example, enhance peptide stability against enzymatic degradation.

The synthesis of such unnatural amino acid derivatives is a key area of research, as these compounds can be used to create peptides and proteins with novel functions or to probe biological processes. nih.govnih.gov

Biochemical and Enzymatic Research Involving D Alanine Isopropyl Ester Hydrochloride

Investigation of Enzymatic Hydrolysis and Biocatalysis

The ester functional group in D-alanine isopropyl ester hydrochloride makes it a suitable substrate for a class of enzymes known as hydrolases, which includes esterases and proteases. Research in this area focuses on understanding how these enzymes recognize and process this specific molecule.

Substrate Specificity of Esterases and Proteases towards Alanine (B10760859) Esters

Esterases and proteases are enzymes that catalyze the cleavage of ester and peptide bonds, respectively. Many of these enzymes exhibit broad substrate specificity but are influenced by the physicochemical properties of the substrate's acyl and alcohol components. The specificity of these enzymes towards alanine esters like the isopropyl ester of D-alanine is determined by the architecture of their active sites.

Research has shown that the catalytic activity of these hydrolases is sensitive to the size and hydrophobicity of the alcohol group of the ester. For instance, some enzymes prefer small, linear alcohol chains, while others can accommodate bulkier groups like the isopropyl moiety. Serine proteases, such as chymotrypsin (B1334515) and elastase, possess a hydrophobic binding pocket that determines which amino acid side chains they recognize. Elastase, for example, preferentially cleaves after small residues like alanine cmu.edu. The D-configuration of the alpha-carbon in D-alanine isopropyl ester is a critical factor, as most proteases are highly specific for L-amino acids. However, this stereospecificity makes the compound a useful tool for identifying and characterizing enzymes with unusual or broader stereochemical tolerance.

Table 1: Factors Influencing Substrate Specificity of Hydrolases for Alanine Esters

| Enzyme Class | Structural Feature of Substrate | Influence on Recognition and Catalysis | Example |

|---|---|---|---|

| Esterases | Alcohol Group (e.g., Isopropyl) | The size, shape, and hydrophobicity of the alcohol moiety must fit into the enzyme's active site. Bulky groups may be excluded or lead to lower catalytic efficiency. | Lipases often show preference for esters with longer alkyl chains, but this varies significantly between different enzymes nih.gov. |

| Proteases | Amino Acid Side Chain (Alanine) | A shallow binding pocket in the active site accommodates small side chains like that of alanine. | Elastase has a binding pocket partially occluded by valine and threonine residues, creating a preference for small amino acid substrates cmu.edu. |

| Proteases | Stereochemistry (D-Alanine) | The vast majority of proteases are stereospecific for L-amino acids. D-amino acid esters are poor substrates for typical proteases but can be used to screen for enzymes with unique specificities. | Chymotrypsin and trypsin are highly specific for L-amino acids and would not efficiently hydrolyze D-alanine isopropyl ester cmu.edu. |

Kinetic and Mechanistic Studies of Biocatalytic Reactions

Kinetic studies are essential for quantifying the efficiency and understanding the mechanism of an enzyme-catalyzed reaction. When an enzyme like an esterase hydrolyzes D-alanine isopropyl ester, the reaction typically follows Michaelis-Menten kinetics. Researchers can determine key parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate binding affinity, and the maximum velocity (Vmax), which represents the enzyme's maximum catalytic rate. For instance, studies on the enzymatic synthesis of isopropyl palmitate using lipase (B570770) showed that the reaction followed Michaelis-Menten kinetics, though excess isopropyl alcohol could cause substrate inhibition nih.gov.

The mechanism of hydrolysis by many esterases and proteases involves a "catalytic triad" of amino acid residues in the active site, typically consisting of serine, histidine, and aspartate cmu.eduwikipedia.org. The reaction proceeds through a two-step process involving a covalent acyl-enzyme intermediate wikipedia.orgpnas.org.

Acylation: The serine residue, activated by the histidine and aspartate, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing the isopropyl alcohol and forming an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate which then breaks down, releasing the D-alanine and regenerating the free enzyme pnas.org.

Studying the hydrolysis of D-alanine isopropyl ester allows researchers to probe how the D-chiral configuration and the isopropyl group affect the rates of these acylation and deacylation steps. For many serine proteases, the deacylation step is rate-limiting for ester hydrolysis libretexts.org.

Enzymatic Resolution of Racemic Amino Acid Esters

Many chemical syntheses of amino acids result in a racemic mixture, containing equal amounts of the D- and L-enantiomers. Since only one enantiomer is often desired for pharmaceutical or biotechnological applications, separating them is crucial. Enzymatic kinetic resolution is a powerful technique for this purpose, leveraging the high stereoselectivity of enzymes nih.govnih.gov.

In this process, a racemic mixture of alanine isopropyl ester can be exposed to an enzyme, such as a lipase, that selectively hydrolyzes the L-enantiomer (L-alanine isopropyl ester) into L-alanine and isopropanol, while leaving the D-enantiomer (D-alanine isopropyl ester) largely unreacted nih.gov. The resulting mixture of D-alanine isopropyl ester and L-alanine can then be easily separated. This method is highly effective for preparing enantiomerically enriched D-amino acids and their derivatives.

Table 2: Enzymes Used in the Kinetic Resolution of Amino Acid Esters

| Enzyme | Source | Substrate Type | Selectivity |

|---|---|---|---|

| Lipase PS | Pseudomonas cepacia | Various amino acid esters | High selectivity for L-enantiomers nih.gov |

| α-Chymotrypsin | Bovine Pancreas | Aromatic amino acid esters | Highly selective for L-enantiomers nih.gov |

| Subtilisin | Bacillus species | Broad range of amino acid esters | High selectivity for L-enantiomers nih.gov |

| Porcine Pancreatic Lipase | Porcine Pancreas | Aliphatic and aromatic amino acid esters | Selective for L-enantiomers nih.gov |

Research in Protein Synthesis and Amino Acid Metabolism Pathways

Beyond its use in studying hydrolases, D-alanine isopropyl ester hydrochloride is a tool for investigating the unique biological roles of D-amino acids. Once the ester is hydrolyzed to release free D-alanine, this molecule can enter specific metabolic pathways.

Studies on Amino Acid Behavior in Biological Systems

While L-amino acids are the canonical building blocks of proteins, D-amino acids play significant roles, particularly in bacteria and as signaling molecules in mammals. D-alanine is one of the most common D-amino acids found in nature. In mammals, D-amino acids are metabolized by the flavoenzyme D-amino acid oxidase (DAAO), which is abundant in the kidneys and brain frontiersin.orgnih.govnih.gov.

DAAO catalyzes the oxidative deamination of D-amino acids, including D-alanine, to produce the corresponding α-keto acid (pyruvate), ammonia, and hydrogen peroxide nih.gov. This metabolic process is crucial for clearing D-amino acids that may be absorbed from dietary sources or produced by gut microbiota. Kinetic studies of human DAAO have shown it to be active on D-alanine nih.gov. The use of D-alanine isopropyl ester in cell culture or animal models can serve as a delivery mechanism for D-alanine to study the kinetics and physiological consequences of DAAO activity, such as the generation of hydrogen peroxide and its impact on cellular redox states nih.gov.

Role in Microbial Peptidoglycan Biosynthesis Research

The most prominent role of D-alanine in nature is as an essential component of the bacterial cell wall peptidoglycan nih.gov. This polymer consists of glycan strands cross-linked by short peptide stems, which provide structural integrity to the cell. The synthesis of these peptide stems requires D-alanine, typically at the fourth and fifth positions, terminating in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide nih.govfrontiersin.org.

D-alanine isopropyl ester can be used as a chemical probe to investigate this critical pathway nih.govacs.org. By supplying bacteria with this compound, researchers can study its uptake and subsequent incorporation into the cell wall. This allows for the investigation of the enzymes responsible for peptidoglycan synthesis.

Key enzymes in this pathway include:

Alanine Racemase (Alr): Converts L-alanine to D-alanine.

D-alanine:D-alanine Ligase (Ddl): An ATP-dependent enzyme that joins two molecules of D-alanine to form the D-Ala-D-Ala dipeptide nih.govnih.govwikipedia.org. The kinetic mechanism of this enzyme has been studied in detail and is a target for antibiotics like D-cycloserine nih.gov.

MurF Ligase: Attaches the D-Ala-D-Ala dipeptide to the UDP-N-acetylmuramoyl-tripeptide precursor.

DD-Transpeptidases (Penicillin-Binding Proteins, PBPs): These enzymes catalyze the final cross-linking step, where the terminal D-alanine of one peptide stem is cleaved to form a new peptide bond with an adjacent stem nih.govwikipedia.org.

By using modified or labeled versions of D-alanine esters, scientists can track the synthesis and remodeling of the cell wall, providing insights into bacterial growth, cell division, and the mechanisms of action for antibiotics that target this pathway nih.govacs.org.

Table 3: Key Enzymes in the D-Alanine Branch of Peptidoglycan Biosynthesis

| Enzyme | Abbreviation | Function | Significance in Research |

|---|---|---|---|

| Alanine Racemase | Alr | Interconverts L-alanine and D-alanine nih.gov. | Essential for providing the D-alanine substrate. A target for antibiotic development. |

| D-alanine:D-alanine Ligase | Ddl | Catalyzes the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide nih.govwikipedia.org. | A critical step in precursor synthesis. Its mechanism and inhibition are widely studied nih.govebi.ac.uk. |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate:D-alanyl-D-alanine ligase | MurF | Adds the D-Ala-D-Ala dipeptide to the growing peptide stem precursor nih.gov. | Completes the pentapeptide precursor necessary for cross-linking. |

| DD-Transpeptidase | PBP | Forms the cross-links between adjacent peptide stems, releasing the terminal D-alanine wikipedia.org. | The final step in providing cell wall rigidity; the primary target of β-lactam antibiotics like penicillin wikipedia.org. |

Receptor Binding and Agonist Activity in In Vitro Research Models

There is a notable lack of specific data in peer-reviewed scientific literature detailing the receptor binding profiles or agonist activities of D-Alanine isopropyl ester hydrochloride in any in vitro research model. While D-amino acids and their derivatives are known to interact with various biological targets, dedicated studies to elucidate these interactions for D-Alanine isopropyl ester hydrochloride have not been published.

Research into D-alanine derivatives often focuses on their role in bacterial physiology, such as the D-alanylation of teichoic acids in the cell walls of Gram-positive bacteria. This process is crucial for the bacteria's interaction with their environment but does not typically involve receptor binding in the context of mammalian systems.

One commercial supplier, Biosynth, makes a brief, unsubstantiated claim that D-Alanine isopropyl ester HCl acts as an agonist at an unspecified receptor and may induce malignant growth in fibroblast cells. biosynth.com However, this claim is not supported by any cited research or data, and therefore cannot be considered scientifically validated.

Without dedicated pharmacological studies, any discussion of the receptor binding and agonist activity of D-Alanine isopropyl ester hydrochloride would be purely speculative.

Applications in Cell Culture Media and Cellular Biology Research

Currently, there is no specific, peer-reviewed scientific literature that details the application or effects of supplementing cell culture media with D-Alanine isopropyl ester hydrochloride for cellular biology research. While amino acid esters, in general, can be used in cell culture as a more soluble or stable source of the corresponding amino acid, the specific use-case and impact of the D-alanine isopropyl ester have not been documented.

Research on the use of amino acids in cell culture predominantly focuses on the essential L-isomers, which are the building blocks of proteins. While some D-amino acids are known to have biological effects, their routine use as a supplement in cell culture media is not a standard practice and would require specific scientific justification and investigation.

Studies on related compounds, such as β-alanine, show that it can be used as a cell culture supplement to increase the production of carnosine, which helps regulate intracellular pH. sigmaaldrich.com However, there is no evidence to suggest a similar role for D-Alanine isopropyl ester hydrochloride.

In the absence of published research, it is not possible to provide detailed findings or data tables regarding the applications of D-Alanine isopropyl ester hydrochloride in cell culture and cellular biology.

Advanced Analytical Methodologies for D Alanine Isopropyl Ester Hydrochloride

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is an indispensable tool for the analysis of D-Alanine Isopropyl Ester Hydrochloride, enabling the separation of the target compound from impurities and its enantiomer.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the enantiomeric purity and impurity profile of D-Alanine Isopropyl Ester Hydrochloride. Due to the compound's chirality, methods must be capable of distinguishing between the D- and L-enantiomers.

One effective approach involves derivatization of the amino acid ester with a chiral derivatizing agent, followed by separation on a standard reversed-phase HPLC column. For instance, derivatization with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) under alkaline conditions can be used to form diastereomers that are separable by HPLC. This methodology allows for the accurate quantification of the undesired enantiomer.

A patent describes a method utilizing a bonded silica (B1680970) gel column, such as a YMC-Pack ODS-AQ, with an isocratic mobile phase of water and methanol. This approach has been shown to achieve a separation degree of more than 3.0 between the derivatized enantiomers, demonstrating strong specificity and linearity for quantifying the enantiomeric impurity.

Impurity profiling by HPLC is also critical to ensure the quality of D-Alanine Isopropyl Ester Hydrochloride. Related substances, such as L-alanine methyl ester hydrochloride and L-alanine ethyl ester hydrochloride, can be present as process-related impurities. An HPLC method using an octadecyl bonded silica gel column and an ion pair reagent like sodium heptanesulfonate can be employed to separate these impurities from the main compound.

Table 1: Example HPLC Conditions for Enantiomeric Purity of Alanine (B10760859) Isopropyl Ester Hydrochloride after Derivatization

| Parameter | Condition |

| Chromatographic Column | YMC-Pack ODS-AQ (150 x 4.6mm, 3 µm) |

| Mobile Phase | Water:Methanol (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 246 nm |

| Injection Volume | 10 µL |

This table is illustrative of a method for separating derivatized enantiomers of alanine isopropyl ester hydrochloride, based on publicly available patent information.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, D-Alanine Isopropyl Ester Hydrochloride, being a salt of an amino acid ester, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a necessary step to convert the analyte into a more volatile form.

Common derivatization strategies for amino acids and their esters include acylation of the amino group, for example, with trifluoroacetic anhydride (B1165640) (TFAA), followed by esterification of the carboxylic acid group if it is not already esterified. In the case of D-Alanine Isopropyl Ester, the amino group would be the primary site for derivatization to increase volatility.

The resulting N-acyl derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The retention time of the derivatized D-Alanine Isopropyl Ester can be used for identification and quantification, while GC-MS provides structural information based on the mass spectrum and fragmentation pattern.

Chiral Chromatography for Enantiomer and Diastereomer Resolution

Chiral chromatography is a specialized form of chromatography that directly separates enantiomers. This can be achieved through the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

For the analysis of D-Alanine Isopropyl Ester Hydrochloride, HPLC with a CSP is a common and effective approach. Crown ether-based CSPs have shown particular utility in the separation of amino acid enantiomers. These stationary phases can form inclusion complexes with the primary amine of the analyte, and the differential stability of the diastereomeric complexes formed with the D- and L-enantiomers allows for their separation. A strongly acidic mobile phase, such as a perchloric acid solution, is often required to achieve separation on this type of column.

An alternative to direct enantiomeric separation is the formation of diastereomers through derivatization, as mentioned in the HPLC section. This converts the enantiomeric pair into a pair of diastereomers, which can then be separated on a non-chiral stationary phase.

Table 2: Comparison of Chiral Separation Strategies

| Strategy | Principle | Advantages | Considerations |

| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral stationary phase. | No derivatization required, simplifying sample preparation. | CSPs can be expensive and have specific mobile phase requirements. |

| Indirect (Diastereomer Formation) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on a non-chiral column. | Can use standard, less expensive columns; may offer higher separation efficiency. | Derivatization reaction must be complete and not cause racemization. |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the identity of D-Alanine Isopropyl Ester Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of D-Alanine Isopropyl Ester Hydrochloride.

In the ¹H NMR spectrum, specific proton signals can be assigned to the different parts of the molecule: the methyl group of the alanine backbone, the alpha-proton, the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl ester. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl carbon of the alanine moiety, and the carbons of the isopropyl group. The study of related compounds, such as D-alanine and its esters, is valuable for assigning these chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for D-Alanine Isopropyl Ester

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Alanine CH₃ | ~1.4-1.6 (d) | ~18-20 |

| Alanine α-CH | ~4.0-4.2 (q) | ~50-52 |

| Isopropyl CH(CH₃)₂ | ~5.0-5.2 (sept) | ~70-72 |

| Isopropyl CH(CH₃)₂ | ~1.2-1.4 (d) | ~21-23 |

| Ester C=O | - | ~172-175 |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight and confirming the molecular formula of D-Alanine Isopropyl Ester Hydrochloride. When coupled with a separation technique like GC or HPLC, it provides a high degree of certainty in compound identification.

In a typical mass spectrum of the free base (D-Alanine Isopropyl Ester), the molecular ion peak (M⁺) would be observed, confirming the molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule and provides valuable structural information. For amino acid esters, common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage of the C-C bond adjacent to the amino group. Analysis of these fragment ions helps to confirm the structure of the molecule. For example, a prominent fragment would likely correspond to the loss of the isopropoxy radical.

UV-Visible Spectroscopy in Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for monitoring the kinetics of chemical reactions. The principle behind its application in kinetic studies is Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. This is particularly useful for reactions involving D-Alanine isopropyl ester hydrochloride where either the reactant itself, a product, or an intermediate possesses a chromophore that absorbs light in the UV-Vis region. thermofisher.com

In a typical kinetic experiment, the reaction is initiated, and the absorbance at a wavelength where a product forms or a reactant is consumed is measured at regular intervals. For instance, in the hydrolysis of D-Alanine isopropyl ester hydrochloride, if the resulting D-alanine or isopropyl alcohol reacts with a colorimetric reagent (like ninhydrin (B49086) for the amino acid), the formation of the colored product can be tracked over time. researchgate.net

The data obtained, absorbance versus time, can be used to determine the initial reaction rate. By conducting a series of experiments with varying initial concentrations of the ester, key kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km) can be determined. thermofisher.comjascoinc.com These parameters are crucial for understanding the reaction mechanism. A common method for visualizing this data is the Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation, allowing for more accurate determination of Vmax and Km from the y-intercept and x-intercept, respectively. thermofisher.comjascoinc.com

Table 1: Hypothetical Kinetic Data for the Enzymatic Hydrolysis of D-Alanine Isopropyl Ester Hydrochloride This table illustrates how varying substrate concentrations affect the initial reaction rate, as would be measured by UV-Vis spectroscopy.

| Substrate Concentration [S] (mM) | Initial Rate (V₀) (Absorbance/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/Absorbance) |

|---|---|---|---|

| 0.5 | 0.050 | 2.00 | 20.0 |

| 1.0 | 0.083 | 1.00 | 12.0 |

| 2.0 | 0.125 | 0.50 | 8.0 |

| 5.0 | 0.167 | 0.20 | 6.0 |

| 10.0 | 0.182 | 0.10 | 5.5 |

Isotopic Analysis for Tracing and Source Determination

Isotopic analysis is a powerful tool for elucidating the origins and biogeochemical pathways of organic compounds, including D-Alanine isopropyl ester hydrochloride. By measuring the ratios of stable isotopes of elements like nitrogen and carbon, researchers can gain insights into the synthetic or biological processes that formed the molecule.

Compound-Specific Nitrogen Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) of nitrogen (¹⁵N/¹⁴N) is used to determine the nitrogen isotopic composition (expressed as δ¹⁵N) of individual compounds. nih.gov This technique is particularly insightful for D-alanine, as its presence is a well-established biomarker for bacteria, being a key component of their peptidoglycan cell walls. acs.orgacs.org The analysis is typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). nih.gov

Research has shown that significant differences can exist between the δ¹⁵N values of D-alanine and its enantiomer, L-alanine, within the same organism. acs.orgnih.gov For example, in bacteria like Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be depleted in ¹⁵N compared to L-alanine. acs.orgnih.gov This isotopic difference is attributed to the enzymatic pathways, such as the alanine racemase reaction, which interconverts L-alanine to D-alanine. acs.orgnih.gov This enzymatic fractionation results in a distinct isotopic signature that can help trace the biological processing of alanine. jamstec.go.jparxiv.org

Table 2: δ¹⁵N Values of D-Alanine and L-Alanine in Peptidoglycan from Various Bacteria Data sourced from studies on compound-specific nitrogen isotope analysis, presented in ‰ vs. air. acs.orgnih.gov

| Bacterial Species | δ¹⁵N D-Alanine (‰) | δ¹⁵N L-Alanine (‰) | Isotopic Difference (Δ¹⁵N D-L) (‰) |

|---|---|---|---|

| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1 |

| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0 |

| Micrococcus luteus | -1.5 ± 0.4 | 0.5 ± 0.3 | -2.0 |

| Enterococcus faecalis | 5.5 ± 0.3 | 5.6 ± 0.2 | -0.1 |

Stable Carbon Isotope Analysis for Biogeochemical Tracing

Stable carbon isotope analysis (¹³C/¹²C), expressed as δ¹³C, provides another layer of information for tracing the sources and metabolic history of D-Alanine isopropyl ester hydrochloride. wikipedia.org The δ¹³C value of an amino acid is influenced by the carbon source (e.g., glucose, glutamic acid) and the specific biosynthetic pathways used by the organism. researchgate.netoup.com This makes δ¹³C analysis of D-alanine a useful tool for tracking carbon flow through microbial food webs. plos.orgnih.gov

Studies have demonstrated that the δ¹³C value of D-alanine in bacteria closely reflects the isotopic composition of the primary carbon substrate consumed by the organism. researchgate.netoup.com This fidelity allows researchers to use the δ¹³C signature of D-alanine extracted from environmental samples, such as sediments or soils, to identify the carbon sources supporting bacterial growth. researchgate.net For instance, δ¹³C analysis can help distinguish between bacteria utilizing carbon from terrestrial plants versus those using carbon from aquatic algae. plos.org

Table 3: Comparison of δ¹³C Values in Bacterial Components and Carbon Sources Illustrative data showing the close correlation between the δ¹³C of D-alanine and the growth substrate. researchgate.netoup.com

| Carbon Source | δ¹³C of Source (‰) | δ¹³C of Whole Bacterial Cells (‰) | δ¹³C of D-Alanine (‰) |

|---|---|---|---|

| Glucose | -10.5 | -10.2 | -10.3 |

| Glutamic Acid | -28.1 | -25.0 | -28.3 |

| Isoleucine | -30.5 | -29.1 | -30.1 |

| Jet Fuel Contaminated Soil | -22.0 | N/A | -20.5 ± 1.7 |

| Estuarine Organic Matter | -26.5 | N/A | -27.6 ± 0.6 |

Derivatization Strategies for Isotope Ratio Mass Spectrometry (IRMS) Applications

For analysis by GC-C-IRMS, non-volatile compounds like amino acids must first be converted into volatile derivatives. nih.gov This chemical modification, known as derivatization, is a critical step in preparing D-alanine and its esters for isotopic analysis. researchgate.net The ideal derivatization procedure should be reproducible, result in high yields, and introduce a known and consistent isotopic fractionation that can be corrected for. nih.gov

Several derivatization strategies are employed for amino acids. A common approach is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. nih.gov Widely used derivatives for GC-C-IRMS analysis of amino acids include:

N-pivaloyl-isopropyl (NPIP or NPP) esters : These have been successfully used for both δ¹³C and δ¹⁵N analysis. nih.govnih.gov

N-acetyl-isopropyl (NAIP) esters : Often used as a comparison for other derivatization methods. researchgate.net

Trifluoroacetyl-isopropyl (TFA-IP) esters : These are commonly used due to their excellent chromatographic properties. acs.org

N-acetyl-methyl (NACME) esters : This method is favored for δ¹³C analysis because it adds fewer exogenous carbon atoms, which reduces the error in the final isotope measurement. nih.govacs.orgucdavis.edu

The choice of derivatization agent is crucial as it adds exogenous carbon and/or nitrogen atoms to the molecule, which can dilute the original isotopic signature. Therefore, methods that add the fewest atoms, like NACME for carbon analysis, are often preferred to improve accuracy and precision. acs.org

Table 4: Comparison of Common Derivatization Reagents for Amino Acid Isotope Analysis This table summarizes key characteristics of different derivatization strategies used for GC-C-IRMS.

| Derivative | Abbreviation | Typical Use | Key Characteristics |

|---|---|---|---|

| N-pivaloyl-isopropyl ester | NPIP / NPP | δ¹³C and δ¹⁵N | Good chromatographic resolution; validated for both C and N isotopes. nih.govnih.gov |

| N-acetyl-isopropyl ester | NAIP | δ¹³C and δ¹⁵N | Established derivative used for comparative studies. researchgate.net |

| Trifluoroacetyl-isopropyl ester | TFA-IP | δ¹³C and δ¹⁵N | Excellent chromatographic properties but may pose risk as an oxidation catalyst poison. acs.org |

| N-acetyl-methyl ester | NACME | δ¹³C | Adds minimal exogenous carbon, leading to lower analytical errors for δ¹³C measurements. nih.govacs.org |

Stereochemical Considerations and Chiral Recognition Studies

Enantiomeric Purity Control and Determination in Synthetic Pathways

The synthesis of enantiomerically pure D-alanine isopropyl ester is paramount for its use in various applications, particularly in the synthesis of pharmaceuticals where a specific stereoisomer is required. Control of enantiomeric purity often begins with the choice of starting material, frequently an enantiomerically pure form of alanine (B10760859). However, subsequent reaction steps can compromise this purity. Therefore, robust analytical methods are essential to determine the enantiomeric excess (ee).

High-performance liquid chromatography (HPLC) is a widely used technique for determining the enantiomeric purity of amino acid esters. mdpi.commdpi.com Chiral stationary phases (CSPs) are capable of separating enantiomers based on the formation of transient diastereomeric complexes. mdpi.com For instance, CSPs derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have been successfully used to separate the enantiomers of alanine methyl ester. nih.gov Another approach involves derivatization of the amino acid ester with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. google.comjamstec.go.jp For example, L-alanine isopropyl ester hydrochloride and its D-enantiomer can be derivatized with acetyl glucose isothiocyanate (GITC) and then separated by reverse-phase HPLC. google.com This method has been shown to be specific, sensitive, and accurate for determining the content of the enantiomer. google.com

Gas chromatography (GC) is another powerful technique for enantiomeric separation, often after derivatization to increase volatility. tandfonline.com N-trifluoroacetyl (N-TFA) isopropyl esters of alanine are common derivatives used for GC analysis on chiral columns. jamstec.go.jposti.gov

| Analytical Technique | Methodology | Application Example |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP). mdpi.com | Separation of alanine methyl ester enantiomers using a (+)-18-C-6-TA-derived CSP. nih.gov |

| Derivatization followed by HPLC | Reaction with a chiral derivatizing agent to form diastereomers, followed by separation on an achiral column. google.com | Derivatization of L-alanine isopropyl ester and its D-enantiomer with GITC for separation. google.com |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. tandfonline.com | Analysis of N-trifluoroacetyl-D- or -L-amino acid isopropyl esters. tandfonline.com |

Formation and Separation of Diastereomeric Mixtures

In certain synthetic contexts, D-alanine isopropyl ester is reacted with other chiral molecules, leading to the formation of diastereomeric mixtures. wisc.edugoogle.com The separation of these diastereomers is a crucial step to isolate the desired stereoisomer. For example, in the synthesis of certain antiviral prodrugs, L-alanine isopropyl ester is reacted with a chiral phosphonochloridate, resulting in a mixture of diastereomers. google.com

The separation of these diastereomeric mixtures can often be achieved by standard chromatographic techniques like column chromatography or by crystallization. wisc.edugoogle.com The different physical properties of diastereomers, such as solubility and affinity for a stationary phase, allow for their separation. For instance, the diastereomers of (9-[(R)-2-[[(R,S)-[[(S)-1-(Isopropoxycarbonyl)ethyl]amino]phenoxyphosphinyl]methoxy]propyl]adenine) can be separated by forming a salt with a chiral resolving agent like tartaric acid, which preferentially crystallizes with one of the diastereomers. google.com

Mechanisms of Chiral Discrimination

Chiral discrimination, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many biological and chemical processes. The study of these mechanisms provides insight into how to design better chiral selectors and separation methods.

Host-Guest Interactions with Designed Chiral Receptors

Chiral recognition of amino acid esters, including D-alanine isopropyl ester, can be achieved through host-guest chemistry, where a chiral host molecule selectively binds one enantiomer of the guest over the other. mdpi.comnih.gov These interactions are often driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and steric repulsion. mdpi.com

A variety of chiral receptors have been designed and synthesized for the enantioselective recognition of amino acid derivatives. These include macrocyclic compounds like crown ethers and calixarenes. mdpi.comnih.gov For instance, a glucose-based crown ether has been shown to bind amino acid methyl esters with a preference for the L-enantiomer in various organic solvents. nih.govethz.ch The binding affinity and enantioselectivity are influenced by the size and nature of the amino acid side chain. ethz.ch In the case of alanine, the smaller methyl side chain leads to lower enantioselectivity compared to valine with its bulkier isopropyl group. ethz.ch

Fast Atom Bombardment (FAB) Mass spectrometry can be used to corroborate the recognition ability of these hosts. mdpi.commdpi-res.com

| Chiral Receptor Type | Key Interactions | Example | Enantioselectivity (KL/KD) |

| Glucose-based Crown Ether | Hydrogen bonding, Coulombic interactions, Steric repulsion. ethz.ch | Recognition of Alanine Methyl Ester. ethz.ch | 2.5:1 (in CDCl3). ethz.ch |

| Pyridine-based Chiral Crown Ether | Fluorescence quenching, π-π stacking. mdpi.com | Recognition of Amino Acid Methyl Ester Hydrochlorides. mdpi.com | Varies with guest. mdpi.com |

| Triazole-linked Host Compounds | Not specified. mdpi.com | Recognition of Alanine Isopropyl Ester. mdpi.com | No enantioselectivity observed for one host, while another showed strong complexation with both enantiomers. mdpi-res.com |

Influence of Solvent Environment on Chiral Recognition Phenomena

The solvent plays a crucial role in modulating chiral recognition. nih.govacs.orgresearchgate.net The polarity and coordinating ability of the solvent can significantly affect the strength and nature of the interactions between the chiral selector and the enantiomers. nih.gov

Studies have shown that for a glucose-based crown ether receptor, the binding affinities for amino acid methyl esters are highly dependent on the solvent's coordinating strength. ethz.ch In highly coordinating polar solvents like DMSO, the strong solvation of the guest's ammonium (B1175870) cation leads to weak binding. ethz.ch In contrast, less polar and less coordinating solvents like chloroform (B151607) (CDCl3) result in higher association constants. nih.govethz.ch However, the effect on enantioselectivity can be more complex and does not always correlate directly with solvent polarity. nih.gov For alanine methyl ester, the enantioselectivity was found to be low in DMSO-d6, CD3CN, and D2O, but slightly increased in CDCl3. nih.gov

The choice of solvent can even lead to a reversal of elution order in HPLC. nih.gov The composition of the mobile phase, including the type of alcohol and the presence of additives, can significantly impact the separation of enantiomers on a chiral stationary phase. nih.gov

Racemization Dynamics and Stereochemical Stability Investigations

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical consideration for the storage and handling of chiral compounds. The stereochemical stability of D-alanine isopropyl ester is influenced by factors such as temperature, pH, and the presence of catalysts.

Studies on the racemization of amino acid residues have shown that heating can induce racemization, with the extent depending on the temperature and the specific amino acid. tandfonline.com For example, when casein was roasted, the alanine residues were strongly racemized at 230°C. tandfonline.com While specific studies on the racemization of D-alanine isopropyl ester under various conditions are not extensively detailed in the provided search results, the general principles of amino acid racemization apply. The stability of the ester linkage under different conditions is also a factor to consider. Hydrolysis of the ester would yield D-alanine, which itself can be subject to racemization.

It has been noted that during certain analytical procedures, such as hydrolysis, racemization can occur to a small extent. For instance, a 0.5%–1.3% racemization of L-alanine to D-alanine was observed during a 22-hour hydrolysis treatment. jamstec.go.jp In some derivatization procedures for GC/C/IRMS analysis, no significant stereochemical conversion was observed, indicating the stability of the chiral center under those specific conditions. acs.org

Computational Chemistry and Molecular Modeling of D Alanine Isopropyl Ester Hydrochloride

Conformational Analysis and Prediction of Stereoisomeric Properties